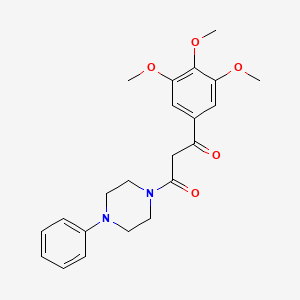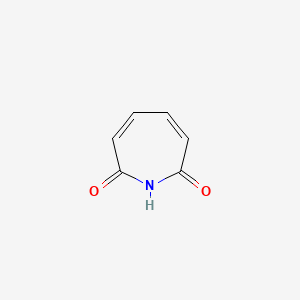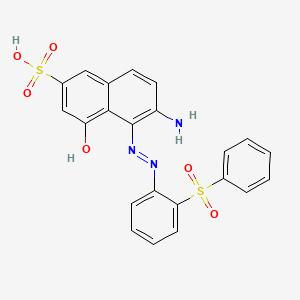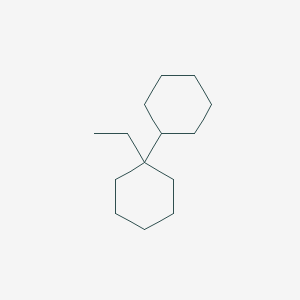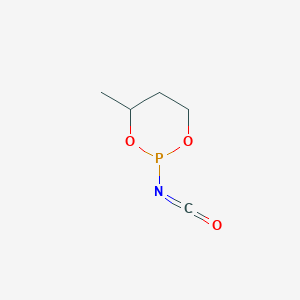
1-Ethenyl-2,3,4-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2,3,4-trimethylbenzene is an organic compound with the molecular formula C11H14. It is a derivative of benzene, where three methyl groups and one ethenyl group are attached to the benzene ring. This compound is also known as 2,3,4-trimethylstyrene. It is a colorless liquid with a distinct aromatic odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,3,4-trimethylbenzene can be synthesized through several methods. One common method involves the alkylation of 2,3,4-trimethylbenzene with ethylene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or supported metal catalysts are used to enhance the reaction efficiency and selectivity. The reaction mixture is then subjected to distillation and purification processes to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the ethenyl group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or the ethenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), Friedel-Crafts alkylation or acylation reagents (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Ethenyl-2,3,4-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1-ethenyl-2,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the ethenyl group is typically the site of attack by oxidizing agents, leading to the formation of intermediate species that further react to form carboxylic acids. In reduction reactions, the ethenyl group is hydrogenated to form ethyl derivatives. Electrophilic aromatic substitution reactions involve the attack of electrophiles on the benzene ring, leading to the formation of substituted products.
Comparaison Avec Des Composés Similaires
1-Ethenyl-2,3,4-trimethylbenzene can be compared with other similar compounds such as:
1,2,4-Trimethylbenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1,3,5-Trimethylbenzene: Has a different arrangement of methyl groups, leading to different reactivity and properties.
2-Ethenyl-1,3,5-trimethylbenzene: Similar structure but with different positions of the ethenyl and methyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
35074-19-2 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-ethenyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H14/c1-5-11-7-6-8(2)9(3)10(11)4/h5-7H,1H2,2-4H3 |
Clé InChI |
MHKPHXSKQHOBRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)



